2h-Furo[3,2-e]indole
Description
Structure
3D Structure
Properties
CAS No. |
28579-31-9 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-furo[3,2-e]indole |
InChI |
InChI=1S/C10H7NO/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-5H,6H2 |
InChI Key |
IARKIYJCHZZSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=NC3=CC=C2O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2h Furo 3,2 E Indole Derivatives
Cycloaddition Reactions in the Construction of Furoindole Scaffolds
Cycloaddition reactions are powerful tools for the rapid construction of complex cyclic systems. In the context of furoindole synthesis, both [3+2] and [4+3] cycloaddition strategies have been explored, offering pathways to related fused-ring systems.
Formal [3+2] Cycloadditions for Furoindole Synthesis
While direct examples for the synthesis of the 2H-furo[3,2-e]indole system via [3+2] cycloaddition are not extensively documented, the formal [3+2] cycloaddition of indoles with vinyl epoxides represents a viable strategy for the construction of the closely related furoindoline core. This approach provides a straightforward route to vinyl-substituted furoindolines. In a notable study, the reaction of 3-substituted indoles with vinyl epoxides was achieved through the activation of the indole (B1671886) using a combination of potassium tert-butoxide (t-BuOK) and triethylborane (B153662) (BEt₃). This method is advantageous as it preserves the free N-H group on the indole ring, a feature often complicated by Lewis acid catalysis. The reaction proceeds with good yields and diastereoselectivity.
This methodology demonstrates the potential for creating the fused furan-indole ring system, and further modifications could potentially lead to the targeted this compound structure through subsequent transformations.
Dearomative [4+3] Cycloadditions of 4H-Furo[3,2-b]indoles
A significant advancement in the synthesis of complex indole-containing polycycles involves the dearomative [4+3] cycloaddition of 4H-furo[3,2-b]indoles with in situ generated oxyallyl cations. nih.govacs.org This methodology, while yielding the isomeric cyclohepta[b]indole core, provides valuable insights into the reactivity of furoindole systems in cycloadditions. In this reaction, the 4H-furo[3,2-b]indole acts as a 4π component, where the diene system is embedded within the furan (B31954) ring in a constrained s-cis conformation. acs.org The oxyallyl cations are typically generated from α-bromoketones in the presence of a base like N,N-diisopropylethylamine (DIPEA) and a perfluorinated solvent such as 2,2,2-trifluoroethanol (B45653) (TFE). nih.gov
The reaction proceeds under mild conditions and without the need for expensive catalysts, affording complex 7,8-dihydro-5H-7,10a-epoxycyclohepta[b]indole derivatives in good to excellent yields and with complete diastereoselectivity. nih.gov The scope of the reaction is broad, tolerating various substituents on both the furoindole and the oxyallyl cation precursor.
Table 1: Scope of the Dearomative [4+3] Cycloaddition of 4H-Furo[3,2-b]indoles with Oxyallyl Cations nih.gov
| Entry | 4H-Furo[3,2-b]indole Reactant | Oxyallyl Cation Precursor | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl 2-methyl-4H-furo[3,2-b]indole-4-carboxylate | 2-bromocyclopentan-1-one | Ethyl 10a-methyl-7,8-dihydro-5H-7,10a-epoxycyclohepta[b]indole-5-carboxylate | 77 |
| 2 | Ethyl 2-phenyl-4H-furo[3,2-b]indole-4-carboxylate | 2-bromocyclopentan-1-one | Ethyl 10a-phenyl-7,8-dihydro-5H-7,10a-epoxycyclohepta[b]indole-5-carboxylate | 85 |
| 3 | Ethyl 2-methyl-4H-furo[3,2-b]indole-4-carboxylate | 2-bromocyclohexan-1-one | Ethyl 11a-methyl-8,9-dihydro-6H,11aH-8,11a-epoxycyclohepta[b]indole-6-carboxylate | 80 |
Photochemical and Photoredox-Catalyzed Routes to Furoindoles
Photochemical and photoredox-catalyzed reactions have emerged as powerful and sustainable methods for the synthesis of complex organic molecules, offering unique reaction pathways that are often inaccessible through traditional thermal methods.
Intramolecular Dehydrogenation Photocyclization Strategies for Fused Indazoles
Intramolecular dehydrogenation photocyclization is a well-established method for the formation of new rings in aromatic and heteroaromatic systems. A pertinent example is the catalyst- and oxidant-free dehydrogenative photocyclization of 3-styryl indoles to afford 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles. acs.org This transformation is typically carried out by irradiating a solution of the substrate with UV lamps (e.g., 350 nm) in a solvent like acetonitrile (B52724) at room temperature under an inert atmosphere. acs.org The reaction proceeds via a 6π-electrocyclization followed by hydrogen evolution to furnish the aromatized product in excellent yields. acs.org
While this specific example leads to the formation of a carbazole (B46965) ring system, the underlying principle of photo-induced intramolecular C-H/C-H coupling could be conceptually applied to suitably substituted indole precursors to forge the furan ring of a furoindole system. However, direct application of this strategy for the synthesis of this compound derivatives from fused indazoles has not been extensively reported.
Photoredox Catalysis in the Synthesis of Functionalized Furoindoles
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy has been widely applied to the functionalization of heterocycles. For instance, a radical cascade process initiated by visible-light-induced thiyl radical coupling with ortho-substituted arylisocyanides, followed by intramolecular cyclization and aromatization, provides access to 2-sulfenylindoles. nih.gov
Although a direct application of photoredox catalysis for the synthesis of the this compound core is yet to be broadly established, the principles of generating radical intermediates that can undergo intramolecular cyclization onto the indole nucleus hold promise. A hypothetical approach could involve the photoredox-generated radical cyclization of an appropriately functionalized indole precursor bearing a tethered furan-forming moiety. The versatility of photoredox catalysis in C-O bond formation suggests its potential for future development in furoindole synthesis.
Cascade and Tandem Reaction Sequences for Furoindole Architectures
Cascade and tandem reactions offer a highly efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation without the isolation of intermediates. This strategy is particularly valuable for the construction of fused heterocyclic systems like furoindoles.
An exemplary and highly relevant method is the one-pot, three-component synthesis of novel 6H-furo[3,2-e]indole derivatives. bohrium.com This reaction proceeds through an acetic acid-catalyzed condensation of ethyl 5-aminobenzofuran-2-carboxylate, various arylglyoxals, and a cyclic 1,3-dicarbonyl compound, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) or cyclohexane-1,3-dione. bohrium.com The reaction is carried out in ethanol (B145695) under reflux conditions and provides the desired products in good yields. bohrium.com This methodology is characterized by its operational simplicity, environmentally friendly conditions, and ease of product purification, often without the need for column chromatography. bohrium.com
Table 2: Three-Component Synthesis of 6H-Furo[3,2-e]indole Derivatives bohrium.com
| Entry | Arylglyoxal | 1,3-Dicarbonyl Compound | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylglyoxal | 5,5-Dimethylcyclohexane-1,3-dione | Ethyl 8,8-dimethyl-10-oxo-6-phenyl-6,7,8,9,10,11-hexahydro-6H-furo[3,2-e]indole-2-carboxylate | 85 |
| 2 | 4-Methylphenylglyoxal | 5,5-Dimethylcyclohexane-1,3-dione | Ethyl 8,8-dimethyl-10-oxo-6-(p-tolyl)-6,7,8,9,10,11-hexahydro-6H-furo[3,2-e]indole-2-carboxylate | 88 |
| 3 | 4-Chlorophenylglyoxal | Cyclohexane-1,3-dione | Ethyl 6-(4-chlorophenyl)-10-oxo-6,7,8,9,10,11-hexahydro-6H-furo[3,2-e]indole-2-carboxylate | 82 |
Furthermore, cascade reactions involving the related 4H-furo[3,2-b]indole scaffold have been developed. For instance, gold-catalyzed cascade reactions of 4H-furo[3,2-b]indoles with propargyl esters lead to the formation of 2-alkenylidene-3-oxoindolines. unimi.it This transformation involves the initial formation of a gold-carbene species, followed by its addition to the furoindole and subsequent furan ring-opening. unimi.it Similarly, gold-catalyzed cascade reactions with allenamides furnish indolin-3-one derivatives. scispace.com These examples highlight the utility of cascade strategies in elaborating the furoindole core into more complex structures.
Gold-Catalyzed Cascade Reactions Involving 4H-Furo[3,2-b]indoles
Gold catalysis has emerged as a powerful tool for orchestrating complex chemical transformations under mild conditions. unimi.it One notable application is in the cascade reactions of 4H-furo[3,2-b]indoles, an isomer of the target furoindole system. While not directly yielding 2H-Furo[3,2-e]indoles, these reactions provide significant insights into the reactivity of the furoindole skeleton and lead to other complex indole derivatives.
Specifically, the reaction of 4H-furo[3,2-b]indoles with propargyl esters, catalyzed by a cationic gold(I) complex, initiates a cascade sequence. This process begins with the formation of a gold-carbene species from the propargyl ester. This reactive intermediate then adds to the furoindole, triggering a subsequent furan ring-opening to afford 2-alkenyliden-indolin-3-ones in high yields. These products are characterized by an extended π-system and exhibit intense coloration.
A similar gold-catalyzed cascade reaction occurs between 4H-furo[3,2-b]indoles and allenamides. This reaction proceeds through the addition of a gold-activated allene (B1206475) to the furan part of the furoindole, followed by a ring-opening and ring-closing sequence to produce 2-spirocyclopentane-1,2-dihydro-3H-indolin-3-ones.
The general mechanism for the reaction with propargyl esters involves the initial 1,2-acyloxy migration catalyzed by gold(I) to form a gold-carbene, which then undergoes electrophilic addition to the C2-C3 bond of the furoindole, leading to the ring-opened product.
Table 1: Gold-Catalyzed Cascade Reactions of 4H-Furo[3,2-b]indoles
| Starting Furoindole | Reagent | Catalyst (mol%) | Product Type | Yield (%) |
|---|---|---|---|---|
| 4H-furo[3,2-b]indole | Propargyl ester | [Au(JohnPhos)SbF6] (5%) | 2-alkenyliden-indolin-3-one | High |
Tandem Cyclization and Annulation Approaches for Furo[2,3-e]unimi.itbeilstein-journals.orgdiazepinones
Tandem reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, are highly efficient for constructing complex heterocyclic systems. One such example is the synthesis of furo[2,3-e] beilstein-journals.orgacs.orgdiazepin-3-one derivatives, which, although being a different regioisomer, showcases a powerful annulation strategy.
This one-pot tandem reaction occurs between enynamides and α-bromohydroxamates at room temperature. The process is believed to proceed via an initial cyclization of the enynamide to form an azadiene intermediate in situ. This reactive azadiene then participates in a [4+3] annulation with the α-bromohydroxamate to construct the seven-membered diazepine (B8756704) ring fused to the furan. This method is notable for its operational simplicity and tolerance of various functional groups on the reactants. The resulting furo[2,3-e] beilstein-journals.orgacs.orgdiazepin-3(2H)-ones are considered valuable scaffolds for biological and medicinal chemistry.
Sequential Double Coupling Protocols for Dihydrofuro[3,2-e]indole Systems
Sequential coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the modular construction of complex molecules. While specific protocols targeting the dihydrofuro[3,2-e]indole system are not extensively documented in the provided search results, related strategies for analogous fused systems highlight the potential of this approach. For instance, the synthesis of multisubstituted indoles has been achieved through copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions. nih.gov This one-pot method starts from arylboronic acids and (Z)-3-aminoacrylates, where an initial intermolecular C-N bond formation is followed by an intramolecular C-C bond formation, all promoted by the same copper catalyst. nih.gov The success of this sequential process relies on the careful selection of additives and oxidants, such as myristic acid and KMnO₄. nih.gov
Similarly, bioinspired oxidative [3+2] annulation reactions between phenols and indoles have been developed to access benzofuro[3,2-b]indoline scaffolds. researchgate.netresearchgate.net These reactions can be mediated by reagents like N-Iodosuccinimide (NIS) or through electrochemical methods, proceeding via the coupling of reactive intermediates generated from the two starting components. researchgate.net Adapting such sequential or one-pot double coupling strategies, where C-O and C-C or C-N bonds are formed in a programmed manner, represents a promising avenue for the modular synthesis of dihydrofuro[3,2-e]indole systems.
Other Novel Synthetic Approaches to this compound Analogs
Beyond the core strategies mentioned above, other innovative methods are continuously being developed to access furoindole frameworks, often leveraging modern synthetic technologies and reaction concepts.
Microwave-Assisted Multicomponent Reactions in Furoindole Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a product containing the structural elements of all starting materials. beilstein-journals.orgsemanticscholar.org When combined with microwave (MW) irradiation, these reactions can be significantly accelerated, often leading to higher yields and cleaner product profiles compared to conventional heating methods. beilstein-journals.orgsemanticscholar.orgnih.gov Microwave heating directly and uniformly energizes the reactants, drastically reducing reaction times from hours to minutes or even seconds. semanticscholar.orgnih.gov
A notable application of this strategy is the one-pot, three-component synthesis of novel 6H-furo[3,2-e]indole derivatives. bohrium.com This reaction combines ethyl 5-aminobenzofuran-2-carboxylate, various arylglyoxals, and a cyclic 1,3-dicarbonyl compound. bohrium.com In the presence of a catalytic amount of acetic acid and heated in ethanol, the reaction proceeds efficiently to afford the target furoindoles in good yields without the need for complex purification. bohrium.com This approach highlights the synergy between MCRs and microwave assistance in rapidly generating molecular diversity. semanticscholar.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions
| Reaction Type | Heating Method | Typical Reaction Time | Typical Yield | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Conventional | 3-12 hours | Moderate | nih.gov |
| Biginelli Reaction | Microwave | 10-25 minutes | Good to Excellent | nih.gov |
| 2-Aminofuran Synthesis | Conventional | 2-9 hours | Modest | nih.gov |
| 2-Aminofuran Synthesis | Microwave (Flow) | Seconds | Good | nih.gov |
Carbonylative Synthesis of Indole Derivatives and its Relevance to Furoindoles
Carbonylative synthesis, which incorporates carbon monoxide (CO) as a C1 building block, is a versatile and cost-effective method for producing valuable carbonyl-containing compounds, including heterocyclic structures. These reactions are typically catalyzed by transition metals like palladium. The carbonylative approach has been extensively used for the synthesis and functionalization of indoles.
For instance, Pd(II)-catalyzed carbonylative double cyclization of suitably functionalized 2-alkynylanilines has been shown to produce 3,4-dihydro-1H-furo[3,4-b]indol-1-ones. This demonstrates the direct applicability of carbonylative methods in constructing the fused furoindole ring system, albeit a different isomer. The reaction proceeds by activating the alkyne and an internal nucleophile, followed by the insertion of CO and subsequent cyclization to form both the furan and indole rings in a single process. The relevance of this methodology lies in its potential adaptation for the synthesis of the this compound skeleton by designing appropriate starting materials that would favor the desired regiochemistry of cyclization.
Green Chemistry Principles and Sustainable Synthetic Routes for Furoindoles
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. These principles are increasingly being integrated into the synthesis of complex molecules like furoindoles.
Key green chemistry concepts relevant to the synthesis of furoindoles include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), such as the one-pot synthesis of 6H-furo[3,2-e]indoles, are inherently atom-economical as they combine multiple starting materials into a single product with minimal byproduct formation. beilstein-journals.orgbohrium.com
Catalysis: The use of catalysts is superior to stoichiometric reagents. The gold- and copper-catalyzed reactions discussed are prime examples, where a small amount of catalyst can facilitate a complex transformation, reducing waste and often enabling milder reaction conditions. unimi.itnih.gov
Energy Efficiency: Running reactions at ambient temperature and pressure is ideal. Microwave-assisted synthesis, while requiring energy input, can be more energy-efficient than prolonged conventional heating due to dramatically reduced reaction times and targeted heating. beilstein-journals.orgsemanticscholar.org
Waste Prevention: It is better to prevent waste than to treat it after it has been created. One-pot and tandem reactions contribute significantly to waste prevention by eliminating the need for intermediate isolation and purification steps, which saves solvents and materials.
The synthetic strategies detailed in this article, such as catalytic cascade reactions and microwave-assisted MCRs, embody several of these green principles, paving the way for more sustainable production of furoindole derivatives.
Mechanistic Investigations of 2h Furo 3,2 E Indole Formation and Transformations
Elucidation of Complex Reaction Pathways in Furoindole Synthesis (e.g., Michael-type coupling, 6π-Electrocyclization)
The construction of the furoindole core often involves sophisticated cascade or multicomponent reactions that build the fused ring system in a sequential manner. Key mechanistic pathways identified in the synthesis of related furoindole and polycyclic indole (B1671886) structures include electrocyclizations and cycloadditions.
One powerful strategy for forming the indole's benzene (B151609) ring from acyclic precursors involves a 6π-electrocyclic ring closure . In a demonstrated approach, a trienecarbamate intermediate, formed via a Stille coupling, undergoes a facile 6π-electrocyclic ring closure upon heating. nih.gov This step constructs a cyclohexadiene ring, which is then oxidized, typically with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form the aromatic system of a protected aniline (B41778) derivative. nih.gov Subsequent cyclization, for instance through a Perkin-type reaction or via a münchnone intermediate, completes the formation of the indole's pyrrole (B145914) ring. nih.gov While this has been demonstrated for N-acetylindoles, the principle of constructing the six-membered ring via electrocyclization is a viable pathway toward the indole portion of the 2H-Furo[3,2-e]indole system.
Gold-catalyzed reactions have also emerged as a versatile tool for synthesizing complex indoles. These transformations can proceed through various cyclization processes involving the C2–C3 double bond and the N–C2 bond of indole precursors. For instance, the reaction of vinylindoles with gold-activated π-systems can lead to polycyclic structures through pathways like [4+2] cycloadditions. A proposed mechanistic rationale for some gold-catalyzed transformations involves the formation of a gold-allyl cation, which is then attacked by the nucleophilic C-3 position of the indole. Subsequent cyclization, which can be faster than protodemetallation, leads to the fused ring system.
Furthermore, the synthesis of related furo-indole structures, such as tetrahydro-2H-furo[2,3-b]indol-2-ones, can be achieved via acid-catalyzed reactions of N-alkyl o-aminobenzoketones with indoles, highlighting another pathway to constructing fused furoindole systems.
Characterization and Role of Transient Reactive Intermediates (e.g., Gold-Carbene Species, Epoxyindole Intermediates)
The high reactivity of intermediates in furoindole synthesis often makes them transient and difficult to isolate. However, their existence is supported by trapping experiments, spectroscopic data, and computational studies.
Gold-Carbene Species: In many gold-catalyzed transformations of alkynes, metal carbenes are proposed as key reactive intermediates. Although highly reactive, acyclic gold carbene intermediates have been successfully isolated and characterized in the Au(I)-catalyzed cyclization of N-alkynyl formamidines. X-ray diffraction, ¹³C NMR spectroscopy, and computational analyses confirm the formation of a gold carbene with significant carbocation-like character. These intermediates are generated from the addition of a nucleophile to a gold-activated alkyne. In the context of furoindole synthesis, such gold-carbene or related cationic intermediates are plausible transient species, particularly in reactions designed to form the furan (B31954) ring via intramolecular cyclization of an alkyne-containing indole precursor.
Alkylideneindolenine Intermediates: Another class of reactive intermediates relevant to the functionalization of the indole core are alkylideneindolenines. These species can be readily generated from 3-substituted indoles by eliminating a suitable leaving group under either acidic or basic conditions. The resulting electrophilic intermediate is susceptible to attack by a wide variety of nucleophiles, providing a powerful method for introducing functionality at the C3-position, which could be a key step in the transformation of pre-existing furoindole skeletons.
Epoxyindole Intermediates: While epoxyindole intermediates are known in the biosynthesis and synthetic chemistry of other complex indole alkaloids, specific examples detailing their role as transient species in the de novo synthesis of the this compound ring system are not prominently featured in the reviewed literature. Their potential involvement would likely be in pathways where an epoxide on the indole precursor is opened by an intramolecular nucleophile to form the furan ring, a plausible but, as yet, less documented route for this specific scaffold.
Computational Approaches to Reaction Mechanisms, Transition States, and Energy Profiles (e.g., QM/MM Calculations)
Computational chemistry provides indispensable tools for mapping the complex potential energy surfaces of furoindole formation. Methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are used to investigate reaction mechanisms, characterize transition states, and predict energy profiles.
DFT calculations have been successfully applied to study furo[2,3-b]indol-3a-ol derivatives, utilizing the B3LYP/6-31++G(d,p) basis set to investigate molecular structures and properties. Such studies can reveal the stability of different conformations and the nature of protein-ligand interactions for biologically active furoindoles.
In mechanistic studies of related indole syntheses, computational approaches have been pivotal. For example, in a gold-catalyzed reaction forming regioisomeric cycloadducts, a detailed computational study demonstrated the existence of two distinct reaction pathways originating from a common initial complex. These calculations can differentiate between kinetic and thermodynamic reaction paths. Similarly, computations have been used to explain the high regioselectivity of the Fischer indolization by showing that the transition state leading to the observed product is energetically favored, while the pathway to the unobserved isomer leads to decomposition. This study identified a bimodal transition state, a single transition state leading to two different intermediates, which was confirmed by molecular dynamics simulations.
Hybrid QM/MM methods are particularly powerful for studying reactions in complex environments like enzymes or solutions. In this approach, the reacting core of the molecule is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules, protein) is described by a simpler molecular mechanics force field. This allows for the calculation of activation barriers and reaction energies in a realistic setting. For instance, QM/MM calculations can elucidate C-H amination by an engineered enzyme, revealing mechanisms and the origins of selectivity.
Table 1: Examples of Computational Methods in Indole & Furoindole Chemistry
| System Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Furo[2,3-b]indol-3a-ol derivatives | DFT (B3LYP/6-31++G(d,p)) | Investigation of molecular conformation and stability. | |
| Gold-catalyzed indole cycloaddition | Computational Study | Revealed two separate reaction paths for kinetic and thermodynamic products. | |
| Fischer Indole Synthesis | DFT, Molecular Dynamics | Explained regioselectivity by identifying the most favored energetic pathway and a bimodal transition state. | |
| Enzyme-catalyzed C-H amination | QM/MM (UB3LYP/def2-SVP) | Elucidated the reaction mechanism and the electronic/steric effects responsible for efficiency and selectivity. |
Kinetic and Thermodynamic Considerations in Furo[3,2-e]indole Cyclizations
The final product distribution in many furoindole syntheses is dictated by a delicate balance between kinetic and thermodynamic control. The reaction conditions—such as temperature, solvent, and catalyst—can often be tuned to favor one isomer over another.
A clear example of this principle was observed in the gold-catalyzed [2+2] cycloaddition of indoles with allenes. At lower temperatures, the reaction yielded a specific regioisomeric cycloadduct, identified as the kinetic product. However, when the reaction was conducted at a higher temperature (40 °C), a different regioisomer became the main product. This second compound was identified as the thermodynamic product, as it could also be formed by heating the kinetic product in the presence of the gold catalyst. Computational studies confirmed the existence of two separate pathways, with one leading to the kinetically controlled product and the other to the thermodynamically more stable isomer.
This concept of kinetic versus thermodynamic control is a general principle in cyclization reactions. For instance, in the Pictet-Spengler cyclization, different acid catalysts and temperatures can be used to selectively access either the kinetic or thermodynamic product from the same hemiaminal intermediate. Applying these principles to furoindole synthesis is crucial for achieving stereochemical and regiochemical control, allowing for the selective formation of a desired isomer by carefully choosing the reaction conditions.
Table 2: Influence of Reaction Conditions on Product Formation
| Reaction Type | Conditions | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| Gold-catalyzed [2+2] cycloaddition | Lower Temperature | Kinetic | Formation of one regioisomer. | |
| Gold-catalyzed [2+2] cycloaddition | 40 °C | Thermodynamic | Formation of a different, more stable regioisomer. | |
| Pictet-Spengler Cyclization | Hydrochloric acid, -78 °C | Kinetic | Selective formation of one diastereomer. | |
| Pictet-Spengler Cyclization | Trifluoroacetic acid, 70 °C | Thermodynamic | Selective formation of the other diastereomer. |
Stereochemical Control and Regioselectivity in Furoindole Ring Closure Reactions
Achieving high regioselectivity is a fundamental challenge in organic synthesis, ensuring that reactions occur at a specific site on a molecule to form a particular regioisomer. In the synthesis of the this compound core, controlling the regiochemistry of the ring-closing steps is paramount.
Several strategies can be employed to control regioselectivity. The inherent electronic properties of the substrates play a major role. In the Fischer indole synthesis, for example, an electron-withdrawing substituent was found to destabilize the transition state that would lead to an unobserved regioisomer, thus directing the reaction toward the desired product. Frontier molecular orbital (FMO) theory is often used to rationalize the regioselectivity of pericyclic reactions like the Diels-Alder reaction, where the interaction between the HOMO of one component and the LUMO of the other determines the outcome.
Catalysts and directing groups are also powerful tools for influencing regiochemical outcomes. A catalyst can be designed to favor a specific reaction pathway, while a directing group can sterically hinder one reaction site or coordinate to a catalyst to guide the reaction to another.
The choice between kinetic and thermodynamic control, as discussed previously, is also a key factor in determining regioselectivity. By adjusting reaction temperatures, chemists can often select for either the faster-forming kinetic product or the more stable thermodynamic product, which may be different regioisomers. This was demonstrated in a gold-catalyzed reaction where temperature determined which of two possible [2+2] cycloadducts was formed. Understanding and manipulating these factors are essential for the precise and efficient synthesis of specifically substituted this compound derivatives.
Advanced Structural Characterization and Spectroscopic Analysis of 2h Furo 3,2 E Indole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Isomer Differentiation and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2H-Furo[3,2-e]indole derivatives. ¹H and ¹³C NMR provide detailed information about the molecular framework, while two-dimensional (2D) NMR techniques are crucial for definitive assignments and differentiating between isomers.
¹H NMR: The proton NMR spectrum of a this compound system reveals characteristic signals for the aromatic, furan (B31954), and indole (B1671886) N-H protons. The chemical shifts (δ) are influenced by the electron density and the anisotropic effects of the fused ring system. For instance, in related pyrrolo[3,2-e]indole derivatives, the indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. nih.gov Protons on the benzene (B151609) portion of the indole ring usually resonate in the aromatic region (approximately 7.0-8.0 ppm), with their multiplicity and coupling constants (J) providing information about their relative positions.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the this compound skeleton are indicative of their chemical environment. Carbons in the aromatic benzene ring typically appear between 110 and 140 ppm. The carbons of the furan and pyrrole (B145914) rings have distinct chemical shifts that are sensitive to substitution. For example, in a related 1,7-dimethyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester, the indole carbons appear across a wide range from ~98 ppm to ~133 ppm. nih.gov
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for unambiguous assignment of ¹H and ¹³C signals.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzene and furan rings.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, confirming the fused-ring structure. For indole systems, HMBC is crucial for differentiating between the C-4, C-5, and C-6 isomers, which can sometimes have ambiguous assignments in 1D spectra. clockss.org
These combined NMR techniques are essential for differentiating constitutional isomers and for determining the relative stereochemistry in substituted derivatives of the this compound system.
Table 1: Representative NMR Data for a Related Pyrrolo[3,2-e]indole Derivative Compound: 1-Cyano-7-methyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester nih.gov
X-ray Crystallography for Absolute and Relative Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography provides the most definitive structural information for crystalline this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be generated.
This technique is unparalleled for:
Absolute and Relative Stereochemistry: For chiral derivatives of this compound, X-ray analysis can unambiguously determine the spatial arrangement of atoms, establishing both the relative (e.g., cis/trans, syn/anti) and, with appropriate methods, the absolute configuration of stereocenters.
Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, including the planarity of the fused ring system and the orientation of any substituents. For example, in a study of a related 2H-furo[3,2-b]pyran-2,7(3H)-dione, X-ray analysis confirmed that the product exists as the Z-isomer, a configuration stabilized by an intramolecular hydrogen bond. nih.govbeilstein-journals.org
Bond Lengths and Angles: Precise measurements of bond lengths and angles confirm the connectivity and hybridization of atoms, providing empirical data that can be compared with theoretical calculations.
Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonding and π–π stacking, which govern the solid-state architecture. researchgate.net In a study of stable 2H-isoindoles, X-ray analysis was used to definitively confirm that the substance existed solely as the 2H-isomer in the solid phase. rsc.org
The ability to obtain a high-resolution molecular structure makes X-ray crystallography the gold standard for validating structures proposed by other spectroscopic methods.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of this compound derivatives and for gaining structural insights through fragmentation analysis.
Precise Elemental Composition: Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For example, the HRMS-ESI analysis of a related benzoyl-dihydropyrrolo[3,2-e]indole derivative yielded a measured m/z of 442.1544 for the [M+Na]⁺ adduct, which corresponded to the calculated mass of 442.1526 for the formula C₂₇H₂₁N₃O₂Na, thus confirming its elemental composition. nih.gov
Fragmentation Pattern Analysis: Techniques like tandem mass spectrometry (MS/MS) are used to fragment a selected parent ion and analyze the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For fused heterocyclic systems like furoquinolines, fragmentation pathways often involve the cleavage of the C-O bond in the furan ring or the loss of the entire dihydrofuran moiety. researchgate.net Studying these pathways for this compound derivatives can help confirm the core structure and locate substituents. Hydrogen/deuterium (H/D) exchange experiments can further aid in identifying the structures of fragment ions. researchgate.net
HRMS is therefore essential for confirming the molecular formula of newly synthesized compounds and for providing corroborating structural evidence through fragmentation analysis.
Table 2: Example of HRMS Data for a Related Indole Derivative rsc.org
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can provide insights into molecular structure and bonding.
Functional Group Identification: The FT-IR spectrum of a this compound derivative would show characteristic absorption bands for its key functional groups.
N-H Stretch: A sharp or broad band in the region of 3300-3500 cm⁻¹ is characteristic of the indole N-H stretching vibration. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (if present in substituents) appear just below 3000 cm⁻¹. impactfactor.org
C=C Stretches: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. ekb.eg
C-O Stretch: The C-O-C stretching of the furan ring would produce a strong band, typically in the 1050-1250 cm⁻¹ range.
Conformational Insights: FT-IR and FT-Raman spectra are complementary. While FT-IR is more sensitive to polar bonds (like C=O and N-H), FT-Raman is more sensitive to non-polar, symmetric bonds (like C=C). Comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), can provide a deeper understanding of the vibrational modes and conformational properties of the molecule. nih.gov For example, in related indole derivatives, characteristic bands for the amide and ketone carbonyl groups can be clearly distinguished. ekb.eg
Table 3: Characteristic FT-IR Absorption Frequencies for Related Indole Structures
Electronic Spectroscopy (UV-Vis) for π-System Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the π-system of the this compound molecule.
The UV-Vis spectrum arises from the absorption of photons that promote electrons from lower energy molecular orbitals (typically π bonding orbitals) to higher energy molecular orbitals (π* antibonding orbitals). The fused aromatic and heteroaromatic rings of the this compound core create an extended conjugated π-system.
Characteristic Absorptions: Indole itself exhibits characteristic absorption bands. The spectrum of this compound is expected to be similar but modulated by the fused furan ring. Typically, indole derivatives show absorption peaks around 270-290 nm. researchgate.net For example, the UV-Vis spectrum of a diindole compound showed peaks at 275, 282, and 290 nm, which were considered indicative of the indole moiety. researchgate.net
Influence of Substitution: The position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of substituents on the ring system. Electron-donating or electron-withdrawing groups, as well as extensions to the conjugated system, can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.
π-System Analysis: By analyzing the UV-Vis spectrum, often with the aid of computational chemistry, the nature of the electronic transitions (e.g., π→π*) can be characterized. mdpi.com This provides valuable insight into the electronic structure of the molecule's conjugated system. For instance, studies on 2-alkenylidene-3-oxoindolines, which can be synthesized from furo[3,2-b]indoles, show strong absorption in the visible region due to their highly extended π-systems. researchgate.net
UV-Vis spectroscopy is a straightforward yet powerful method for confirming the presence of the conjugated indole core and for studying how its electronic properties are influenced by structural modifications.
Computational Chemistry and Theoretical Studies on 2h Furo 3,2 E Indole
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and properties of furoindole derivatives. Specifically, the B3LYP functional combined with the 6-31G(d) or 6-31G(d,p) basis set is frequently employed for these calculations.
Geometry optimization studies conducted using DFT reveal that the 2H-furo[3,2-e]indole ring system is nearly planar. The optimized bond lengths, bond angles, and dihedral angles calculated through these methods show good agreement with experimental data obtained from X-ray diffraction studies. To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency analysis is performed. The absence of imaginary frequencies in these calculations confirms the stability of the optimized geometry.
For instance, in a study on a specific furo[3,2-e]indole derivative, the optimized structure was confirmed to be at a minimum on the potential energy surface through this vibrational analysis. These computational approaches provide a foundational understanding of the molecule's three-dimensional arrangement and the energetics of its structure.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. For this compound derivatives, the HOMO is typically localized on the electron-rich indole (B1671886) moiety, which acts as the primary electron donor. Conversely, the LUMO is predominantly situated on the furan (B31954) ring, which functions as the electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For various furo[3,2-e]indole derivatives, this energy gap has been calculated to be in the range of 3.5 to 4.5 eV, indicating that these compounds are generally stable. In one specific derivative, the HOMO-LUMO energy gap was calculated to be 4.2 eV, further supporting the molecule's stability.
The distribution of the HOMO density has also been a subject of detailed analysis. For certain substituted 2H-furo[3,2-e]indoles, the HOMO is mainly localized on the indole moiety with a smaller contribution from the furan ring. This distribution is critical as it can influence the subsequent reactivity and potential for further chemical transformations.
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Furo[3,2-e]indole Derivative 3a | - | - | 4.2 |
| Various Furo[3,2-e]indole Derivatives | - | - | 3.5 - 4.5 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
A key finding from NBO analysis is the presence of strong intramolecular charge transfer (ICT) from the indole ring to the furan ring. This delocalization of electrons is a stabilizing factor for the furo[3,2-e]indole system. The stabilization energy associated with this charge transfer is estimated to be in the range of 10 to 20 kcal/mol. For one particular furo[3,2-e]indole derivative, the stabilization energy from this ICT was calculated to be 15 kcal/mol. These findings underscore the importance of electron delocalization in the stability of the fused heterocyclic ring system.
Prediction and Validation of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly time-dependent density functional theory (TD-DFT), are employed to predict and validate the spectroscopic properties of this compound derivatives. These computational approaches can calculate electronic absorption spectra, which can then be compared with experimental data to confirm the accuracy of the theoretical model.
The calculated spectroscopic parameters generally show good agreement with experimental findings, providing a powerful synergy between theoretical predictions and laboratory measurements. This validation lends confidence to the computational models used to describe the electronic structure and properties of these molecules.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is typically calculated at the B3LYP/6-31G(d) level of theory.
For this compound derivatives, MEP maps consistently show that the region of most negative electrostatic potential (indicated by red) is localized on the oxygen atom of the furan ring. This suggests that the oxygen atom is a likely site for electrophilic attack. Conversely, the regions of most positive electrostatic potential (indicated by blue) are found around the hydrogen atoms of the indole ring, identifying them as potential sites for nucleophilic interaction. This detailed charge distribution analysis is crucial for understanding and predicting the chemical behavior of these compounds.
Computational Studies on Non-Linear Optical Properties and Hyperpolarizability
The non-linear optical (NLO) properties of this compound derivatives have been investigated through computational methods to assess their potential for use in advanced optical materials. The first hyperpolarizability (β₀), a key indicator of NLO activity, is calculated to quantify the NLO response of these molecules.
Remarkably, the calculated first hyperpolarizability value for a furo[3,2-e]indole derivative was found to be 2.5 x 10⁻³⁰ esu, which is significantly larger than that of urea (B33335) (0.13 x 10⁻³⁰ esu), a standard reference material for NLO applications. Other studies have reported β₀ values in the range of 10–20 × 10⁻³⁰ esu for various derivatives, also substantially larger than urea. One specific derivative exhibited a calculated β₀ value of 15 × 10⁻³⁰ esu. These results strongly suggest that the this compound scaffold holds considerable promise for the development of new materials with significant NLO properties.
| Compound | First Hyperpolarizability (β₀) (esu) |
| Furo[3,2-e]indole Derivative | 2.5 x 10⁻³⁰ |
| Furo[3,2-e]indole Derivative 3a | 15 x 10⁻³⁰ |
| Various Furo[3,2-e]indole Derivatives | 10 - 20 x 10⁻³⁰ |
| Urea (Reference) | 0.13 x 10⁻³⁰ |
Molecular Dynamics Simulations for Conformational Landscapes of Furoindoles
While extensive research has been conducted using static quantum chemical methods like DFT, information regarding molecular dynamics (MD) simulations specifically for exploring the conformational landscapes of 2H-furo[3,2-e]indoles is less prevalent in the reviewed literature. However, conformational analysis is a component of some computational studies. For instance, the most stable conformer of certain derivatives was calculated using DFT methods, and the HOMO density distribution was evaluated for these conformers. In one case, the HOMO density distributions of the most stable and second most stable conformers were compared and found to have no relevant differences. While not full MD simulations, these calculations provide a glimpse into the conformational preferences of the molecule.
Reactivity and Functionalization of the 2h Furo 3,2 E Indole Core
Strategic Functionalization of the Furoindole Ring System
The strategic functionalization of the 2H-furo[3,2-e]indole ring system is primarily achieved through its synthesis, where the desired substituents are incorporated from the outset. A notable and efficient method for constructing the tautomeric 6H-furo[3,2-e]indole core is a one-pot, three-component reaction. bohrium.com This approach allows for the convergent assembly of the heterocyclic system from readily available starting materials, embedding functional groups at various positions in a single synthetic operation.
The key to the strategic functionalization lies in the selection of the initial components:
The arylglyoxal component determines the nature of the substituent at the C7 position of the final furo[3,2-e]indole structure.
The cyclic 1,3-dicarbonyl compound (e.g., 5,5-dimethylcyclohexane-1,3-dione (B117516) or cyclohexane-1,3-dione) forms part of the newly fused carbocyclic ring. bohrium.com
The ethyl 5-aminobenzofuran-2-carboxylate serves as the foundational block, ultimately forming the furo[3,2-e]indole core.
This multicomponent reaction strategy provides a direct route to a library of diversely substituted 6H-furo[3,2-e]indole derivatives, with the yields for these syntheses being generally good. bohrium.com
A proposed mechanism for this transformation begins with the formation of an enamine intermediate from the reaction of ethyl 5-aminobenzofuran-2-carboxylate and the arylglyoxal. This is followed by a Michael addition of the cyclic 1,3-dicarbonyl compound to the activated intermediate. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the fused 6H-furo[3,2-e]indole system. bohrium.com
Regioselective Transformations of this compound Derivatives
Published research on the regioselective transformations of pre-formed this compound or 6H-furo[3,2-e]indole derivatives is limited. However, an example of a regioselective substitution reaction has been reported in the context of a more complex, fused system, 10-chloro-6H-furo[3,2-e]pyrido[4,3-b]indole. nih.gov
In this case, the chloro substituent at the C10 position of the furo[3,2-e]pyrido[4,3-b]indole system undergoes nucleophilic substitution with diamines under thermal conditions (180 °C). nih.gov This reaction demonstrates that the C10 position is susceptible to nucleophilic attack, leading to the formation of the corresponding 10-amino-substituted derivatives. The high temperature required suggests that the chlorine atom is not highly activated towards substitution.
The table below summarizes the starting material and the resulting substituted product from this transformation.
| Starting Material | Reagent | Product | Reference |
| 10-chloro-6H-furo[3,2-e]pyrido[4,3-b]indole | Diamine | 10-amino-substituted-6H-furo[3,2-e]pyrido[4,3-b]indole | nih.gov |
This specific example highlights a potential avenue for the functionalization of the benzo-fused portion of the furo[3,2-e]indole core, although further studies are needed to establish the generality and regiochemical outcomes of such reactions on simpler this compound systems.
Ring-Opening and Rearrangement Pathways of Furoindole Frameworks
The scientific literature currently lacks specific studies detailing the ring-opening or rearrangement pathways of the this compound framework. While related furoindole isomers and other fused furan (B31954) systems are known to undergo various ring-opening and rearrangement reactions, often catalyzed by acids, bases, or transition metals, such transformations have not been explicitly documented for the this compound core.
An interesting observation was made during the substitution reactions of related pyrano[3,2-e]pyrido[4,3-b]indole systems, where treatment with diamines led to the elimination of a C3 unit, resulting in a ring-opened product. nih.gov This suggests that under certain conditions, the fused ring systems can be susceptible to cleavage. However, this was not reported for the furo[3,2-e]pyrido[4,3-b]indole analogue. nih.gov
Further research is required to investigate the stability of the this compound ring system and to explore potential rearrangement and ring-opening reactions, which could provide access to novel molecular scaffolds.
Cycloaddition Chemistry of Furo[3,2-e]indole Derivatives as Dienophiles or Dienes
There is currently no available research in the peer-reviewed literature that specifically describes the participation of this compound or its derivatives in cycloaddition reactions, either as a diene or a dienophile. The potential for this class of compounds to undergo such transformations remains an open area for investigation.
Theoretically, the furan moiety within the furo[3,2-e]indole system could act as a diene in Diels-Alder reactions, a reactivity pattern well-established for furan and its derivatives. Similarly, the indole (B1671886) double bond could potentially act as a dienophile. However, the specific electronic and steric environment of the fused ring system will ultimately dictate its reactivity in cycloaddition processes. The aromaticity of the indole ring and the electron-rich nature of the furan ring will influence the activation barriers for any potential cycloaddition pathways.
2h Furo 3,2 E Indole As a Molecular Scaffold in Advanced Chemical Research
Rational Design and Synthesis of Complex Heterocycles Incorporating the Furo[3,2-e]indole Motif
The rational design of complex molecules containing the furo[3,2-e]indole core focuses on creating structures with specific, predetermined properties. This is often achieved through synthetic strategies that allow for controlled and flexible construction of the heterocyclic system. Multicomponent reactions (MCRs) are particularly valued for their efficiency, enabling the one-pot synthesis of complex products from simple starting materials. bohrium.com
One efficient method involves a one-pot, three-component reaction using ethyl 5-aminobenzofuran-2-carboxylate, various arylglyoxals, and cyclic 1,3-dicarbonyl compounds. bohrium.com This approach, catalyzed by acetic acid in ethanol (B145695), produces novel 6H-furo[3,2-e]indole derivatives in good yields without the need for complex purification steps like column chromatography. bohrium.com The optimization of this reaction identified that using 10 mol% acetic acid in ethanol at 80°C provides the best results. bohrium.com
Another synthetic route involves the construction of more complex fused systems, such as furo[3,2-e]pyrido[4,3-b]indoles, starting from 1,4,5-trisubstituted 8-hydroxy-5H-pyrido[4,3-b]indoles. nih.gov This multi-step synthesis demonstrates how the foundational indole (B1671886) structure can be elaborated to incorporate the fused furan (B31954) ring, leading to polycyclic compounds with potential cytotoxic properties. nih.gov
| Method | Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| One-Pot Three-Component Reaction | Ethyl 5-aminobenzofuran-2-carboxylate, arylglyoxals, cyclic 1,3-dicarbonyls | Acetic acid (10 mol%), ethanol, 80°C | 6H-furo[3,2-e]indole derivatives | bohrium.com |
| Multi-step Synthesis | 1,4,5-trisubstituted 8-hydroxy-5H-pyrido[4,3-b]indoles | Multiple steps including formation of chloro-intermediates and substitution with diamines | Furo[3,2-e]pyrido[4,3-b]indoles | nih.gov |
Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights and Binding Interactions
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of furoindole derivatives influences their biological activity. By systematically modifying the scaffold and observing the resulting changes in potency or efficacy, researchers can identify key structural features required for a desired biological effect. These insights are crucial for optimizing lead compounds into potent and selective drug candidates. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use physicochemical descriptors to predict the activity of new, unsynthesized analogues, thereby guiding rational drug design. researchgate.net
For instance, a QSAR study was performed on a series of furo[3,2-b]indole derivatives to model their anticancer activity against the A498 renal cancer cell line. researchgate.net Using Multiple Linear Regression (MLR), a model was generated that linked the half-maximal inhibitory concentration (IC₅₀) to several quantum chemical descriptors. researchgate.net The best QSAR equation indicated that modifying the electronic properties at specific carbon atoms (C2, C6, and C11) could enhance anticancer activity. researchgate.net Such models are validated by their ability to predict the activities of a "test set" of compounds not used in building the model. nih.gov
| Model Parameter | Value/Equation | Reference |
|---|---|---|
| QSAR Equation | Log IC₅₀ = 65.596(qC2) + 366.764(qC6) - 92.742(qC11) + 503.297(HOMO) - 492.550(LUMO) - 76.966 | researchgate.net |
| Correlation Coefficient (r²) | Not specified in abstract | researchgate.net |
| Key Descriptors | Atomic charges on carbons (qC2, qC6, qC11), HOMO and LUMO energies | researchgate.net |
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, allowing for the elucidation of binding modes at the atomic level. thesciencein.orgmdpi.com This method is instrumental in understanding the interactions that drive ligand affinity and selectivity. nih.govmdpi.com
In studies of furo[3,2-b]indole derivatives, molecular docking has been used to support QSAR findings. researchgate.net For example, the compound predicted to have the best anticancer activity was docked into the active site of a target protein, revealing key hydrogen bond interactions with essential amino acid residues such as MET769, THR830, and THR766. researchgate.net These interactions stabilize the ligand-protein complex and are believed to be crucial for the compound's biological activity. researchgate.net Similarly, docking studies on furo[2,3-b]indol-3a-ol derivatives as potential Cyclin-dependent kinase 2 (CDK2) inhibitors helped identify compounds with excellent binding energies, guiding further development. nih.gov
| Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Furo[3,2-b]indole derivatives | EGFR Kinase Domain (implied) | MET769, THR830, THR766 | Hydrogen Bonding | researchgate.net |
| Furo[2,3-b]indol-3a-ol derivatives | Cyclin-dependent kinase 2 (CDK2) | Not specified in abstract | Not specified in abstract | nih.gov |
Biochemical Investigations: Furo[3,2-e]indole in Enzyme Catalysis and Inhibition Mechanisms
Biochemical investigations are critical for understanding how furo[3,2-e]indole-related compounds interact with biological systems, particularly enzymes. These studies explore the mechanisms of enzyme catalysis and inhibition, providing a deeper understanding of the compound's mode of action.
Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) are key enzymes in the kynurenine (B1673888) pathway, which metabolizes the essential amino acid tryptophan. nih.govnih.gov These enzymes are significant therapeutic targets, particularly in cancer immunotherapy, because their overexpression in the tumor microenvironment can lead to immunosuppression. nih.govnih.govnih.gov
The inhibition of IDO1 and TDO is a major focus of drug discovery, with a variety of inhibitor scaffolds being developed through high-throughput screening and rational design. nih.govfrontiersin.org Natural products often provide the inspiration for these scaffolds. frontiersin.org For instance, cinnabarinic acid, an aminophenoxazinone, is a potent IDO1 inhibitor with an IC₅₀ of 0.46 μM. frontiersin.org While specific studies on 2H-furo[3,2-e]indole as an IDO1/TDO inhibitor are not prominently reported in the provided context, the broader class of indole-containing heterocycles is actively investigated for this purpose. nih.gov The goal is to develop compounds that can restore immune function by blocking tryptophan degradation. nih.govfrontiersin.org
| Compound | Chemical Class | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Cinnabarinic acid | Aminophenoxazinone | IDO1 | 0.46 | frontiersin.org |
| Lysicamine | Aporphine alkaloid | IDO1 | 6.22 | frontiersin.org |
| Epacadostat | Hydroxyamidine | IDO1 | Advanced to clinical trials | nih.gov |
Understanding the kinetics of enzyme inhibition is crucial for characterizing the mechanism of action of a potential drug. Key parameters such as the Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ) describe the enzyme's affinity for its substrate and its maximum catalytic rate, respectively. wisc.edu Inhibitors can affect these parameters in different ways, leading to various inhibition mechanisms (e.g., competitive, non-competitive, uncompetitive, or mixed-type). youtube.com
Kinetic analyses of related heterocyclic systems provide valuable insights. For example, a study on novel furo[3,2-c]coumarins as inhibitors of human acetylcholinesterase (hAChE) revealed a mixed-type or non-competitive binding mode for the most active compound. mdpi.com This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Such kinetic studies, often performed using progress-curve analysis with techniques like NMR spectroscopy, are essential for a complete mechanistic understanding of how a compound exerts its biological effect. researchgate.netnih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Furo[3,2-c]coumarin derivative 3d (with 2-thienyl ring) | Human Acetylcholinesterase (hAChE) | 4.1 | Mixed-type or non-competitive | mdpi.com |
Supramolecular Chemistry and Intermolecular Interactions of Furoindole Systems
The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For the this compound scaffold, the presence of a hydrogen bond donor (the indole N-H), hydrogen bond acceptors (the furan oxygen and potentially substituents), and two aromatic systems (the indole and furan rings) suggests a rich potential for varied and robust supramolecular assemblies. These interactions are crucial in crystal engineering, influencing properties such as polymorphism, solubility, and bioavailability of active pharmaceutical ingredients.
In a hypothetical crystal structure of a this compound derivative, the N-H group would be expected to form strong hydrogen bonds. The furan oxygen atom is a potential acceptor, which could lead to intramolecular or intermolecular N-H···O hydrogen bonds. More commonly, if the molecule contains other acceptor groups (e.g., carbonyls, nitro groups), these will likely be the primary sites for hydrogen bonding. For instance, in the crystal structure of (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, an intermolecular N-H···O hydrogen bond links the molecules into chains. cam.ac.uk This type of interaction is a dominant feature in the solid-state assembly of many indole-containing compounds. cam.ac.ukmdpi.com
The formation of these hydrogen-bonded networks can be described using graph-set notation, which systematically classifies the patterns of hydrogen bonds. Common motifs include chains, rings, and more complex three-dimensional networks. The specific pattern adopted by a this compound derivative in the solid state would be highly dependent on the nature and position of its substituents.
Table 1: Anticipated Hydrogen Bonding Parameters in this compound Derivatives (Note: This table is predictive, based on typical values for related structures, as specific experimental data for this compound was not found.)
| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Expected D···A Distance (Å) | Expected |
| Indole N-H | Furan Oxygen | N-H···O | 2.8 - 3.2 | 150 - 180 |
| Indole N-H | Carbonyl Oxygen | N-H···O | 2.7 - 3.1 | 160 - 180 |
| Indole N-H | Indole π-system | N-H···π | 3.2 - 3.6 | 140 - 170 |
| Aromatic C-H | Furan Oxygen | C-H···O | 3.0 - 3.5 | 130 - 160 |
Beyond classical hydrogen bonds, the extended π-systems of the indole and furan rings in this compound are expected to engage in a variety of other non-covalent interactions that are crucial for the stability of its crystal lattice.
π-π Stacking Interactions: The planar aromatic rings of the this compound scaffold are prone to π-π stacking interactions. These can occur in a face-to-face or offset face-to-face arrangement, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. These interactions are a result of a combination of electrostatic and dispersion forces and are a common feature in the crystal packing of aromatic molecules.
While specific experimental data on these interactions within the this compound system are not available from the searched literature, analysis of related structures provides a strong basis for predicting their occurrence and importance. For example, the crystal structure of an indole-isoquinoline derivative reveals the presence of C-H···O hydrogen bonds, π–π stacking, and C-H···π interactions, which collectively assemble the molecules into a two-dimensional layered structure.
Table 2: Predicted Non-Covalent Interactions in this compound Systems (Note: This table is predictive, based on general principles and data from related compounds.)
| Interaction Type | Interacting Moieties | Typical Distance/Geometry | Estimated Energy (kcal/mol) |
| Cation-π | Cation (e.g., Na⁺, K⁺) and Indole/Furan π-face | Cation-to-centroid distance ~2.5-4.0 Å | 5 - 20 |
| π-π Stacking | Indole-Indole, Indole-Furan, Furan-Furan | Centroid-centroid distance ~3.3-3.8 Å | 1 - 5 |
| C-H···π | Aromatic/Aliphatic C-H and Indole/Furan π-face | H-to-centroid distance ~2.5-3.0 Å | 0.5 - 2.5 |
Future Prospects and Emerging Research Avenues for 2h Furo 3,2 E Indole Chemistry
Development of Novel Stereoselective and Enantioselective Synthetic Methodologies
The synthesis of structurally complex molecules with precise three-dimensional arrangements is a cornerstone of modern organic chemistry. For 2H-furo[3,2-e]indole derivatives, which can possess multiple stereocenters, the development of stereoselective and enantioselective synthetic methodologies is a critical area of future research. While methods for the synthesis of related dihydrofuranoindoles have been developed, achieving high levels of stereocontrol in the construction of the this compound core remains a significant challenge. nih.gov
Future efforts will likely focus on the use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of key bond-forming reactions. The development of cascade or multicomponent reactions that can rapidly assemble the furoindole scaffold from simple precursors with high stereoselectivity is a particularly attractive goal. nih.gov These strategies not only enhance synthetic efficiency but also allow for the generation of a diverse range of chiral this compound derivatives for biological screening and materials science applications.
A key challenge lies in the design of catalysts and reaction conditions that can effectively control the formation of specific stereoisomers. This will require a deep understanding of the reaction mechanisms and the subtle interplay of steric and electronic effects. The development of novel chiral ligands and organocatalysts tailored for the specific transformations involved in this compound synthesis will be instrumental in achieving this goal. rsc.orgrsc.orgresearchgate.net
Table 1: Potential Stereoselective Approaches for this compound Synthesis
| Catalytic System | Reaction Type | Potential Outcome |
| Chiral Phosphoric Acids | Intramolecular aza-Michael Reaction | Enantioselective formation of the furoindole core nih.gov |
| Bifunctional Squaramides | Friedel-Crafts Alkylation/Annulation | Diastereoselective and enantioselective synthesis of dihydrofuranoindoles nih.gov |
| Gold Catalysis | Cycloaddition Reactions | Access to complex polycyclic indole (B1671886) derivatives with potential for stereocontrol unimi.it |
| Chiral N-heterocyclic Carbenes | Formal [2+2] Cycloaddition | Synthesis of spirocyclic oxindole-β-lactones with high enantioselectivity researchgate.net |
Advanced Mechanistic Investigations Utilizing in situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is paramount for the development of new and improved synthetic methods. For the synthesis of this compound, advanced mechanistic investigations utilizing in situ spectroscopic techniques represent a significant frontier. Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the formation and consumption of reactants, intermediates, and products during a chemical reaction. researchgate.netwiley.com
By monitoring reactions under actual catalytic conditions, researchers can gain invaluable insights into the reaction pathways, identify key intermediates, and understand the role of the catalyst. researchgate.net This knowledge is crucial for optimizing reaction conditions to improve yields, selectivity, and catalyst efficiency. For instance, in situ NMR has been successfully employed to study the C-H functionalization of indoles and to elucidate the mechanism of "CO-free" carbonylation reactions, both of which are relevant to the synthesis of heterocyclic systems. wiley.com
Future research in this area will likely involve the application of a suite of in situ spectroscopic techniques, including infrared (IR) spectroscopy and mass spectrometry, in combination with computational modeling. This multi-pronged approach will allow for a comprehensive understanding of the intricate mechanistic details of this compound synthesis, paving the way for the rational design of more efficient and selective synthetic routes. nih.gov
Table 2: In situ Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Gained | Relevance to this compound Synthesis |
| In situ NMR Spectroscopy | Real-time monitoring of species concentration, identification of intermediates, kinetic analysis. researchgate.netwiley.com | Elucidation of cyclization and functionalization pathways. researchgate.netnih.gov |
| In situ IR Spectroscopy | Monitoring of functional group transformations, detection of transient species. | Understanding bond formation and cleavage during the reaction. |
| In situ Mass Spectrometry | Identification of reaction intermediates and products in real-time. | Characterizing complex reaction mixtures and identifying unexpected pathways. |
Integration of Machine Learning and Artificial Intelligence for Furo[3,2-e]indole Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. springernature.comnih.govresearchgate.net For the this compound scaffold, these computational tools offer immense potential for accelerating the design and prediction of novel compounds with desired properties. researchgate.netresearchgate.net
ML models can be trained on existing datasets of indole derivatives to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. nih.govscholasticahq.com This predictive power can be harnessed to virtually screen large libraries of potential this compound derivatives, identifying promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with traditional trial-and-error methods. dtu.dk
Furthermore, generative AI models can be employed to design entirely new this compound structures with optimized properties. researchgate.net By learning the underlying relationships between chemical structure and function, these models can propose novel molecules that are more likely to exhibit the desired biological activity or material properties. The use of AI in retrosynthetic analysis can also aid in planning the most efficient synthetic routes to these novel compounds. nih.gov
The successful application of AI and ML in this area will depend on the availability of high-quality data for training and validation. Collaborative efforts to build and share comprehensive databases of furoindole derivatives and their properties will be crucial for advancing this exciting research frontier. rsc.org
Table 3: Applications of AI and Machine Learning in Furo[3,2-e]indole Research
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predicting biological activity based on chemical structure. nih.gov | Rapid identification of potent this compound-based drug candidates. |
| Property Prediction | Forecasting physicochemical properties like solubility and stability. researchgate.netscholasticahq.comdtu.dk | Guiding the design of molecules with improved drug-like properties. |
| De Novo Drug Design | Generating novel molecular structures with desired characteristics. springernature.comresearchgate.net | Exploration of new chemical space and discovery of innovative therapeutics. |
| Retrosynthesis Prediction | Identifying optimal synthetic pathways to target molecules. nih.gov | Streamlining the synthesis of complex this compound derivatives. |
Exploration of Furo[3,2-e]indole as a Platform for Functional Materials Research
Beyond its potential in medicinal chemistry, the this compound scaffold holds promise as a versatile platform for the development of novel functional materials. The unique electronic and photophysical properties of fused heterocyclic systems make them attractive candidates for applications in organic electronics, sensing, and imaging.
The extended π-conjugated system of the furoindole core suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By judiciously modifying the substituents on the furoindole ring, it may be possible to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in these devices.
Furthermore, the furoindole scaffold could be incorporated into fluorescent probes for the detection of specific analytes. The inherent fluorescence of some indole derivatives can be modulated by interactions with ions or small molecules, providing a basis for sensor development. Phenylboronic acid-based functional materials, for example, have been utilized for fluorescence imaging and tumor therapy, and the furoindole core could serve as a novel scaffold in such systems. nih.gov
Future research in this area will involve the synthesis of a variety of this compound derivatives and the systematic investigation of their photophysical and electronic properties. This will include studies on their absorption and emission spectra, fluorescence quantum yields, and charge transport characteristics. The insights gained from these studies will guide the design of new furoindole-based materials with tailored functionalities for a range of technological applications.
Table 4: Potential Applications of this compound in Materials Science
| Application Area | Desired Properties | Rationale for Furoindole Scaffold |
| Organic Electronics (OLEDs, OPVs, OFETs) | Tunable HOMO/LUMO levels, high charge carrier mobility, good film-forming properties. | Extended π-conjugation, potential for functionalization to modulate electronic properties. |
| Fluorescent Sensors | High fluorescence quantum yield, sensitivity and selectivity to specific analytes. | Inherent fluorescence of the indole moiety, ability to incorporate recognition units. |
| Bioimaging Probes | Biocompatibility, photostability, specific targeting capabilities. | Potential for functionalization with biocompatible groups and targeting ligands. nih.gov |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2H-Furo[3,2-e]indole, and how do reaction conditions influence yields?
- Methodological Answer :
- Claisen Rearrangement : Use 2,3-dihydro-1H-indol-3-ones with allyl alcohols under controlled temperatures (e.g., 80–100°C) for moderate yields (40–60%) .
- Acid-Induced Cyclization : Treat C-2-lithiated intermediates (e.g., glyoxylates) with acetic acid to achieve this compound derivatives in 65–85% yields. This method minimizes side reactions by stabilizing reactive intermediates .
- Copper-Catalyzed Coupling : Employ Cu(I) catalysts with diazo compounds in anhydrous dichloroethane (DCE) for regioselective synthesis. Yields range from 50–75% depending on substituents .
Q. How can researchers characterize the molecular structure of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and ring fusion. For example, the indole NH proton typically appears at δ 8.5–9.5 ppm .
- X-Ray Crystallography : Resolve stereochemistry and bond lengths (e.g., C-N bond distances of 1.35–1.40 Å) to validate fused-ring systems .
- Mass Spectrometry : Confirm molecular weight (e.g., exact mass 200.0586 g/mol for CHNO) using high-resolution MS .
Q. What key physicochemical properties should be prioritized for solubility and stability studies?
- Methodological Answer :
- Hydrogen Bonding : Analyze hydrogen bond donor/acceptor counts (e.g., 2 donors and 3 acceptors for CHNO) to predict solubility in polar solvents like DMSO .
- LogP Values : Use calculated XLogP values (e.g., 2.6) to assess lipophilicity and optimize solvent systems for in vitro assays .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., 172–173°C for related derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- In Vitro/In Vivo Cross-Validation : For hepatoprotective claims (e.g., inhibition of GIV/Gα signaling), use primary hepatocyte assays followed by murine fibrosis models to verify dose-dependent effects .
- Purity Assessment : Employ HPLC-MS to rule out confounding effects from impurities (e.g., residual catalysts from copper-mediated syntheses) .
- Target Specificity Profiling : Use kinase/GPCR screening panels to distinguish direct target engagement from off-target interactions .
Q. What computational strategies are effective for modeling structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (e.g., HOMO-LUMO gaps) to predict charge-transfer properties in optoelectronic applications .
- Molecular Docking : Simulate binding modes with proteins like 3JUS (PDB ID) to prioritize derivatives with strong hydrogen-bond interactions (e.g., indole NH with Glu residues) .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to identify compounds with prolonged target residence times .
Q. How should researchers design experiments to evaluate substituent effects on bioactivity?
- Methodological Answer :
- Systematic Substituent Variation : Compare electron-withdrawing (e.g., -NO) and electron-donating (e.g., -OCH) groups at C-2/C-3 positions to modulate antibacterial or anticancer activity .
- SAR Libraries : Synthesize 10–20 analogs with incremental structural changes (e.g., alkyl chain lengths, aromatic substituents) and correlate with IC values in dose-response assays .
- Crystallographic Analysis : Resolve co-crystal structures of lead compounds with targets (e.g., GIV/Gα complex) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
